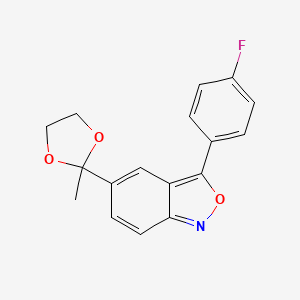

3-(4-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole

Description

3-(4-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a 4-fluorophenyl group at position 3 and a 2-methyl-1,3-dioxolane moiety at position 3. Benzoxazoles are aromatic systems known for their thermal stability, electronic properties, and applications in medicinal chemistry and materials science . The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the dioxolane group may modulate solubility and stereoelectronic effects. This compound is structurally distinct from benzimidazoles or thiazoles due to the oxygen and nitrogen arrangement in its heterocyclic core, which influences its reactivity and intermolecular interactions .

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c1-17(20-8-9-21-17)12-4-7-15-14(10-12)16(22-19-15)11-2-5-13(18)6-3-11/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYRWODSSUUDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole typically involves the following steps:

Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

Attachment of the Dioxolane Ring: The dioxolane ring can be introduced via an acetalization reaction involving a diol and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions could target the benzoxazole core or the fluorophenyl group, potentially leading to the formation of amines or reduced aromatic rings.

Substitution: The fluorophenyl group is susceptible to nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit promising anticancer properties. In particular, compounds related to 3-(4-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole have been evaluated for their cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that benzoxazole derivatives showed selective cytotoxicity against A-549 lung carcinoma cells while sparing normal hepatocytes, indicating their potential as anticancer agents .

Antimicrobial Properties

Benzoxazole compounds have also been investigated for their antimicrobial activities. The presence of the fluorophenyl and dioxolane moieties enhances their effectiveness against various bacterial strains.

- Data Summary :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the dioxolane and fluorophenyl groups can significantly influence its biological activity.

Potential in Material Development

Beyond biological applications, benzoxazole derivatives are also explored for their utility in material sciences, particularly in the development of fluorescent materials and polymers.

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | 316.3 ºC |

| Flash Point | 145.1 ºC |

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group and benzoxazole core are likely involved in binding interactions, while the dioxolane ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole Derivatives

- 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzoxazole (CAS: 321998-98-5): This analog replaces the dioxolane group with a pyrazole-triazolylpyridine substituent. However, the dioxolane in the target compound may improve aqueous solubility due to its oxygen-rich structure .

| Feature | Target Compound | Pyrazole-Triazolylpyridine Analog |

|---|---|---|

| Core Structure | Benzoxazole | Benzoxazole |

| Position 3 Substituent | 4-Fluorophenyl | 4-Fluorophenyl |

| Position 5 Substituent | 2-Methyl-1,3-dioxolane | Pyrazole-triazolylpyridine |

| Electronic Effects | Moderate electron-withdrawing (F, O) | Strong electron-withdrawing (CF₃, Cl) |

| Solubility | Likely higher (polar dioxolane) | Likely lower (bulky hydrophobic groups) |

Thiazole-Based Analogs

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-Fluorophenyl) analog (5) :

These thiazole derivatives share the 4-fluorophenyl group but incorporate triazole-pyrazole-thiazole hybrid systems. The thiazole core differs electronically from benzoxazole, with sulfur contributing to greater polarizability. Both compounds exhibit isostructurality in crystal packing, suggesting that halogen substitution (Cl vs. F) minimally affects molecular conformation but may alter intermolecular interactions (e.g., halogen bonding) .

| Feature | Target Compound | Thiazole Analogs (4, 5) |

|---|---|---|

| Core Structure | Benzoxazole | Thiazole |

| Aromaticity | Moderate (O, N heteroatoms) | Higher (S atom enhances resonance) |

| Halogen Substituent | F (position 3) | F/Cl (position 4 on aryl) |

| Crystal Packing | Not reported | Isostructural with halogen-dependent adjustments |

Oxazole and Benzothiazole Derivatives

- The 4-fluorophenyl group is retained, but the absence of a dioxolane substituent may limit its solubility in polar solvents .

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole :

The benzothiazole core includes a sulfur atom, which increases electron density compared to benzoxazole. The methoxy group enhances solubility relative to the target compound’s dioxolane, but the chloro substituent introduces steric and electronic differences .

Key Research Findings

Synthetic Routes : The target compound’s synthesis likely parallels methods for benzimidazoles (e.g., condensation of diamine derivatives with aldehydes under inert atmospheres) but requires cyclization to form the benzoxazole core .

Substituent Effects :

Biological Activity

3-(4-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole is a compound of significant interest due to its potential biological activity. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C17H14FNO3

- Molecular Weight : 299.3 g/mol

- CAS Number : 306978-21-2

Synthesis

The synthesis of benzoxazole derivatives typically involves reactions that can be tailored to introduce various substituents. The specific synthesis of 3-(4-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole has not been extensively detailed in literature but follows general synthetic pathways for benzoxazoles involving condensation reactions.

Biological Activity Overview

The biological activity of benzoxazole derivatives, including the compound , has been studied across various domains:

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit broad-spectrum antimicrobial properties. For instance:

- Antifungal Activity : Studies have shown that compounds similar to 3-(4-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole possess significant antifungal activity against various phytopathogenic fungi. For example, one study reported IC50 values ranging from 15.98 to 32.78 μg/mL against fungi such as Fusarium solani and Botrytis cinerea .

Anticancer Activity

Benzoxazole derivatives are also noted for their cytotoxic effects on cancer cells:

- A study highlighted that certain benzoxazole compounds demonstrated cytotoxicity against a range of cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

The mechanisms through which 3-(4-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole exerts its biological effects include:

- Inhibition of Nucleic Acid Synthesis : Some benzoxazoles interfere with DNA replication and RNA transcription.

- Apoptosis Induction : Compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Catalyst | TiCl₄ (1.2 equiv) | Lewis acid for activation |

| Solvent | Dichloromethane | Polar aprotic medium |

| Temperature | 0–25°C (gradual warming) | Control exothermic reactions |

How can spectroscopic and crystallographic methods characterize this compound?

Basic Research Question

Spectroscopic Analysis :

Q. Crystallographic Analysis :

- Single-crystal X-ray diffraction : Resolve molecular geometry. For example, monoclinic space group P2₁/c with unit cell parameters a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å, β = 100.57° .

- Software : SHELXL (refinement) and ORTEP-3 (graphical representation) .

How to resolve crystallographic disorder in fluorophenyl-substituted benzoxazoles?

Advanced Research Question

Disorder in crystal structures arises from dynamic conformations. Mitigation strategies:

- Multi-scan absorption correction : Use programs like CrysAlis RED to reduce noise .

- Restrained refinement : Apply SHELXL constraints to overlapping atoms (e.g., thermal displacement parameters) .

- Low-temperature data collection : Minimize thermal motion (e.g., 100 K measurements).

Example : A related compound showed disorder in the dioxolane ring, resolved via partial occupancy refinement .

What computational methods predict reactivity and non-covalent interactions?

Advanced Research Question

Density Functional Theory (DFT) :

Q. Molecular Dynamics (MD) Simulations :

- Simulate solvation effects (e.g., in water/DMSO) using AMBER or GROMACS.

- Binding free energy : Calculate ΔG for receptor-ligand interactions (e.g., GST enzyme inhibition) .

How to evaluate enzyme inhibition using fluorophenyl-substituted heterocycles?

Advanced Research Question

IC₅₀ Determination :

- Assay design : Incubate compound with glutathione S-transferase (GST) and substrate CDNB (1-chloro-2,4-dinitrobenzene).

- Kinetic analysis : Measure absorbance at 340 nm to track conjugate formation.

- Data interpretation : For 3-(4-fluorophenyl)isoxazole, IC₅₀ = 0.122 mM (comparable to other derivatives) .

Q. Table 2: IC₅₀ Values for Isoxazole Derivatives

| Substituent | IC₅₀ (mM) | Relative Potency |

|---|---|---|

| 4-Fluorophenyl | 0.122 | Moderate |

| 4-Chlorophenyl | 0.119 | High |

| 4-Bromophenyl | 0.099 | Very High |

How to optimize fluorophenyl intermediate synthesis for scale-up?

Advanced Research Question

Reaction Engineering :

Q. Scale-Up Challenges :

- Exotherm management : Gradual reagent addition and cooling (e.g., jacketed reactor).

- Yield vs. purity : Optimize column chromatography gradients or switch to crystallization for bulk purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.